molecular formula C12H8Cl4N2O2S B14534831 4,4'-Sulfonylbis(2,6-dichloroaniline) CAS No. 62532-21-2

4,4'-Sulfonylbis(2,6-dichloroaniline)

Cat. No.: B14534831
CAS No.: 62532-21-2
M. Wt: 386.1 g/mol
InChI Key: NKKBPGJRGCEQMP-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(2,6-dichloroaniline) is an organic compound with the molecular formula C12H8Cl4N2O2S. It is a derivative of dichloroaniline, where two 2,6-dichloroaniline molecules are linked by a sulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Sulfonylbis(2,6-dichloroaniline) can be synthesized through the condensation of 2,6-dichloroaniline with sulfonyl chloride. The reaction typically involves the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like glacial acetic acid. The reaction can be carried out under conventional heating or microwave irradiation, with the latter providing higher yields and shorter reaction times .

Industrial Production Methods

In industrial settings, the production of 4,4’-Sulfonylbis(2,6-dichloroaniline) often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2,6-dichloroaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfonylbis(2,6-dichloroaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2,6-dichloroaniline) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming Schiff bases with amino or carbonyl groups of the enzyme substrates . This interaction can disrupt the normal biochemical processes, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

4,4’-Sulfonylbis(2,6-dichloroaniline) is unique due to the presence of the sulfonyl linkage between two 2,6-dichloroaniline molecules. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

62532-21-2

Molecular Formula

C12H8Cl4N2O2S

Molecular Weight

386.1 g/mol

IUPAC Name

4-(4-amino-3,5-dichlorophenyl)sulfonyl-2,6-dichloroaniline

InChI

InChI=1S/C12H8Cl4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

NKKBPGJRGCEQMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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